molecular formula C14H30O B011351 2-Hexyl-1-octanol CAS No. 19780-79-1

2-Hexyl-1-octanol

Cat. No.: B011351
CAS No.: 19780-79-1
M. Wt: 214.39 g/mol
InChI Key: QNMCWJOEQBZQHB-UHFFFAOYSA-N
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Description

2-Hexyl-1-octanol is an organic compound with the molecular formula C14H30O. It is a long-chain alcohol that appears as a colorless to pale yellow liquid. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexyl-1-octanol can be synthesized through several methods. One common approach involves the Guerbet reaction, where primary alcohols undergo a condensation reaction to form higher molecular weight alcohols. For instance, the reaction of 1-octanol with a suitable catalyst under specific conditions can yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced through the hydrogenation of fatty acids or fatty acid esters. This process involves the reduction of these compounds in the presence of a metal catalyst, such as nickel or palladium, under high pressure and temperature .

Types of Reactions:

    Oxidation: this compound can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form hydrocarbons, typically using hydrogen gas in the presence of a metal catalyst.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Hydrogen gas with a nickel or palladium catalyst.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed:

    Oxidation: 2-Hexyl-1-octanal (aldehyde) or 2-Hexyl-1-octanoic acid (carboxylic acid).

    Reduction: Hexadecane (hydrocarbon).

    Substitution: 2-Hexyl-1-octyl chloride or bromide.

Scientific Research Applications

2-Hexyl-1-octanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexyl-1-octanol involves its interaction with lipid membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of hydrophobic drugs by altering the lipid environment of cell membranes .

Comparison with Similar Compounds

    1-Octanol: A primary alcohol with a shorter carbon chain.

    2-Hexyl-1-decanol: A similar long-chain alcohol with a slightly longer carbon chain.

    2-Hexyl-1-dodecanol: Another long-chain alcohol with an even longer carbon chain.

Uniqueness: 2-Hexyl-1-octanol is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, making it versatile in various applications .

Properties

IUPAC Name

2-hexyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMCWJOEQBZQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337921
Record name 2-Hexyl-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-79-1
Record name 2-Hexyl-1-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexyl-1-octanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexyl-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Octanol, 2-hexyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 2-HEXYL-1-OCTANOL
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Synthesis routes and methods

Procedure details

2-methyl-1-pentadecanol; 2-ethyl-1-tetradecanol;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-hexyl-1-octanol in the context of food spoilage?

A1: Research suggests that this compound is a volatile organic compound (VOC) specifically produced by Carnobacterium maltaromaticum during meat spoilage. [] This bacterium, frequently found in both mesophilic and psychrotrophic populations on refrigerated meat, releases a characteristic profile of VOCs as it proliferates. [] this compound, along with other compounds like 2-ethyl-1-hexanol and 2-nonanone, serve as potential markers of C. maltaromaticum contamination and indicate spoilage in beef. []

Q2: How does the presence of this compound compare to other VOCs in spoiled meat?

A2: While this compound is specifically linked to C. maltaromaticum, other microorganisms contribute differently to the overall VOC profile of spoiled meat. For instance, Pseudomonas fragi generates a higher number of alcohols and ketones. [] Serratia proteamaculans is associated with higher concentrations of specific alcohols like 1-octen-3-ol and esters like isoamyl acetate. [] This variation highlights the complex interplay of microbial activity in food spoilage and the unique VOC signatures associated with specific spoilage organisms.

Q3: Can this compound be used for anything other than an indicator of meat spoilage?

A3: While the research provided focuses on this compound in the context of meat spoilage, it's worth noting that this compound is also found in the essential oil of Barleria lupulina. [] This plant's essential oil, containing this compound among other components, has shown antibacterial activity against Bacillus pumilus and Staphylococcus aureus. [] This finding suggests potential applications for this compound or B. lupulina essential oil in antibacterial contexts, warranting further investigation.

Q4: Are there any analytical methods used to detect this compound in food samples?

A4: The research highlights the use of gas chromatography-mass spectrometry (GC/MS) for identifying and quantifying this compound and other VOCs in the headspace of packaged beef samples. [] This technique allows for the separation and detection of individual volatile compounds, providing a comprehensive picture of the VOC profile and indicating the presence of specific spoilage bacteria like C. maltaromaticum. []

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